Pociredir - 2490674-02-5

Pociredir

Catalog Number: EVT-8342328
CAS Number: 2490674-02-5
Molecular Formula: C22H18FN5O2
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pociredir, also known by its developmental code FTX-6058, is a synthetic organic compound developed by Fulcrum Therapeutics. It is designed as an oral therapeutic agent for the treatment of sickle cell disease and beta thalassemia. The compound functions primarily as an inhibitor of embryonic ectoderm development protein, leading to the modulation of fetal hemoglobin production, which is crucial for managing these hemoglobinopathies . Pociredir has been granted Fast Track designation and Orphan Drug status in the United States due to its potential benefits for patients with these conditions .

Source and Classification

Pociredir is classified under the compound class of synthetic organic molecules. Its International Nonproprietary Name (INN) is pociredir, and it is identified by the CAS Registry Number 2490674-02-5. The molecular formula of pociredir is C22H18FN5O2C_{22}H_{18}FN_{5}O_{2} with a molecular weight of 393.41 g/mol . The compound's structure includes a fluorinated triazolo-pyrido-benzofuro-oxazonine framework, which contributes to its biological activity .

Synthesis Analysis

The synthesis of pociredir involves several key steps that utilize advanced organic chemistry techniques. The synthesis pathway typically includes:

  1. Formation of Key Intermediates: Initial steps focus on creating the triazole and pyrido components through cyclization reactions.
  2. Fluorination: A selective fluorination step introduces the fluorine atom at a specific position on the aromatic ring, enhancing the compound's pharmacological properties.
  3. Final Assembly: The final steps involve coupling reactions to assemble the complete structure while ensuring high purity and yield.
Molecular Structure Analysis

The molecular structure of pociredir can be depicted as follows:

  • Chemical Structure: The compound features a complex bicyclic system that includes a triazole moiety fused to a pyridine and benzofuro ring system.
  • Key Structural Data:
    • Molecular Weight: 393.41 g/mol
    • InChIKey: JQBUTSBIFNKJMW-CYBMUJFWSA-N
    • SMILES representation: Cc1ccn(c1)c2cccc(c2)N=C(N)N1C(=O)C(C1=O)F

This structure is critical for its interaction with biological targets, particularly in modulating fetal hemoglobin levels .

Chemical Reactions Analysis

Pociredir undergoes specific chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reactions: Pociredir binds to embryonic ectoderm development protein, inhibiting its activity and thus promoting fetal hemoglobin synthesis.
  2. Metabolic Transformations: As with many synthetic drugs, pociredir may undergo metabolic transformations in the liver, affecting its pharmacokinetics and bioavailability.

These reactions are essential for understanding how pociredir functions within biological systems and how it can be optimized for therapeutic use .

Mechanism of Action

Pociredir acts through a well-defined mechanism involving:

  • Inhibition of Polycomb Repressive Complex 2 (PRC2): By inhibiting embryonic ectoderm development protein, pociredir disrupts PRC2 activity, leading to increased expression of genes associated with fetal hemoglobin production.
  • Induction of Fetal Hemoglobin: The primary therapeutic effect is the elevation of fetal hemoglobin levels in patients with sickle cell disease or beta thalassemia, which can ameliorate symptoms and reduce complications associated with these disorders.

This mechanism highlights pociredir's potential as a transformative therapy for patients suffering from hemoglobinopathies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pociredir include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide) but may have limited solubility in water.
  • Stability: Stability studies indicate that pociredir maintains its integrity under standard storage conditions but may require protection from light.

These properties are crucial for formulation development and ensuring effective delivery in clinical settings .

Applications

Pociredir has significant scientific applications primarily in the treatment of:

  • Sickle Cell Disease: By increasing fetal hemoglobin levels, it aims to reduce sickling events and associated complications.
  • Beta Thalassemia: Similar mechanisms apply to patients with beta thalassemia, improving their clinical outcomes.

Current clinical trials are evaluating its safety, tolerability, and efficacy in various patient populations, marking it as a promising candidate in hematology therapeutics .

Properties

CAS Number

2490674-02-5

Product Name

Pociredir

IUPAC Name

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene

Molecular Formula

C22H18FN5O2

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C22H18FN5O2/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19/h2-7,11,13,25H,8-10H2,1H3/t13-/m1/s1

InChI Key

JQBUTSBIFNKJMW-CYBMUJFWSA-N

SMILES

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6

Canonical SMILES

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6

Isomeric SMILES

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.